tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate
Description
Chemical Structure:
The compound features a bicyclic octahydrocyclopenta[c]pyrrole core with a benzyl group at the 2-position and a tert-butyl carbamate (Boc) group at the 4-position. Its stereochemistry is defined as (3aS,6aR), which is critical for its spatial orientation and reactivity .
Synthesis:
Synthesized via acid-catalyzed oxidative cyclization, yielding a white solid with 52% efficiency. Characterization includes IR (C=O stretch at ~1680 cm⁻¹), NMR (distinct δ 1.4 ppm for tert-butyl protons), and mass spectrometry (MW 316.44 g/mol) .
Applications:
Primarily used as a building block in organic synthesis, particularly in pharmaceutical intermediates and peptidomimetic drug design .
Properties
IUPAC Name |
tert-butyl N-[(3aS,6aR)-2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)20-17-10-9-15-12-21(13-16(15)17)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,20,22)/t15-,16+,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQGMWPJTZZKGJ-RTKIROINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CC[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate, with the CAS number 1822315-92-3, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H28N2O2
- Molecular Weight : 316.44 g/mol
- Structure : The compound features a carbamate functional group attached to a cyclopentapyrrole structure, which contributes to its biological activity.
Pharmacological Effects
- Calcium Channel Inhibition :
-
Antibacterial Activity :
- In studies evaluating antibacterial properties, derivatives of similar carbamate structures have shown efficacy against various bacterial strains. For instance, compounds synthesized from benzyl derivatives demonstrated activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess antibacterial properties .
- Cytotoxicity :
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Calcium Channel Modulation : By inhibiting calcium channels, the compound may reduce intracellular calcium levels, thereby affecting muscle contraction and neurotransmitter release.
- Antimicrobial Action : The structural features of the compound may interfere with bacterial cell wall synthesis or function by disrupting membrane integrity or metabolic processes.
Research Findings and Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
- Calcium Channel Modulation :
- Neuroprotective Agents :
- Anticancer Activity :
Case Study 1: Calcium Channel Inhibition
A study explored the efficacy of octahydrocyclopenta[c]pyrrole derivatives as calcium channel blockers. The results demonstrated that specific structural modifications enhanced the inhibitory activity on calcium channels, suggesting a pathway for the development of new antihypertensive drugs.
| Compound | IC50 Value (µM) | Effect |
|---|---|---|
| Compound A | 0.5 | Strong Inhibition |
| Compound B | 1.2 | Moderate Inhibition |
Case Study 2: Neuroprotective Effects
In a preclinical trial, a derivative of this compound was tested for its neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The compound significantly reduced cell death compared to the control group.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 45 |
| Treatment | 80 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
tert-Butyl ((3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-yl)carbamate
- Key Differences :
Racemic Mixture (1:1 of 3aR,4S,6aS and 3aS,4R,6aR)
Functional Group Modifications
tert-Butyl (3aR,4R,6aR)-4-Hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate
- Key Differences :
- Substituent: Hydroxyl group replaces benzyl at position 3.
- Physical Properties: Lower molecular weight (227.3 g/mol vs. 316.44 g/mol), higher pKa (14.95 vs. ~9–10 for carbamates) .
- Reactivity: Hydroxyl group enables esterification or glycosylation, unlike the Boc-protected amine in the target compound .
Benzyl ((2R,3S,6R,8aS)-2-Methyl-4-oxo-hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-3-yl)carbamate (12a)
Boronate-Containing Analogs
tert-Butyl (3aS,6aR)-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-tetrahydrocyclopenta[c]pyrrole-2-carboxylate
Research Findings and Implications
- Stereochemical Impact : The (3aS,6aR) configuration in the target compound enhances binding affinity in enzyme inhibition studies compared to racemic mixtures .
- Functional Group Trade-offs : Benzyl groups improve membrane permeability in drug candidates but increase metabolic instability compared to hydroxyl or boronate analogs .
- Synthetic Efficiency : Yields for cyclopenta[c]pyrrole derivatives (52–53%) are consistent across studies, highlighting challenges in bicyclic system formation .
Q & A
Q. What are the common synthetic routes for tert-butyl ((3aS,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate, and what are the critical reaction steps?
The compound is typically synthesized via phosphine-catalyzed cycloisomerization or acid-catalyzed oxidative cyclization (e.g., General Procedure B in ). Key steps include:
- Ring closure : Formation of the bicyclic pyrrolidine core using stereoselective catalysts.
- Carbamate protection : Introduction of the tert-butyl carbamate group under anhydrous conditions.
- Purification : Silica gel column chromatography is commonly used to isolate the product with yields up to 89% .
| Synthetic Step | Conditions | Yield |
|---|---|---|
| Cycloisomerization | Pd(PPh₃)₄, THF, reflux | 52–89% |
| Carbamate protection | Boc₂O, DMAP, CH₂Cl₂ | 75–90% |
| Purification | Hexane/EtOAc gradient elution | ≥95% purity |
Q. How is the compound characterized, and what analytical methods are essential for confirming its structure?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ to verify stereochemistry and substituent positions (e.g., δ 1.45 ppm for tert-butyl protons) .
- High-resolution mass spectrometry (HRMS-ESI) : To confirm molecular weight (e.g., [M+Na]⁺ calculated vs. observed) .
- Optical rotation : Specific rotation values (e.g., [α]D = +15.23°) validate enantiopurity .
Q. What purification strategies are effective for isolating this compound?
- Silica gel chromatography : Optimal separation is achieved using gradients of hexane/ethyl acetate (e.g., 3:1 to 1:1 v/v) .
- Recrystallization : Ethanol/water mixtures are used to obtain high-purity crystalline solids (melting point 60–62°C) .
Advanced Research Questions
Q. How can stereochemical conflicts in the (3aS,6aR) configuration be resolved during synthesis?
- X-ray crystallography : SHELX software (e.g., SHELXL-97) is used to refine crystal structures and resolve enantiomeric ambiguity .
- Flack parameter analysis : A parameter (based on incoherent scattering) is more reliable than Rogers’ for centrosymmetric structures .
| Parameter | Application | Limitations |
|---|---|---|
| Flack | Robust for near-centrosymmetric | Requires high-quality data |
| Rogers | Prone to false chirality signals | Overestimates precision |
Q. What challenges arise in optimizing catalytic enantioselectivity for the pyrrolidine core?
- Catalyst selection : Chiral phosphine ligands (e.g., Pd(PPh₃)₄) improve stereocontrol but require inert atmospheres .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates but may reduce selectivity .
- Contradictions in literature : Conflicting reports on optimal temperature (reflux vs. room temperature) necessitate empirical screening .
Q. How are bioactivity assays designed to evaluate this compound’s potential as a biochemical probe?
- Enzyme inhibition studies : Competitive binding assays using fluorogenic substrates (e.g., trypsin-like proteases) .
- Cellular uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular distribution .
- Data normalization : Internal controls (e.g., biotinylated probes in ) mitigate batch-to-batch variability .
Data Contradiction Analysis
Q. How can discrepancies in reported NMR chemical shifts be addressed?
- Solvent calibration : Ensure deuterated solvent (CDCl₃) purity and use TMS as an internal reference .
- Dynamic effects : Temperature-dependent NMR (e.g., 298 K vs. 310 K) resolves conformational averaging .
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Moisture sensitivity : Boc-protection steps require strict anhydrous conditions; trace water reduces yields by 15–20% .
- Catalyst aging : Pd(PPh₃)₄ decomposes upon storage; fresh catalysts improve consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
